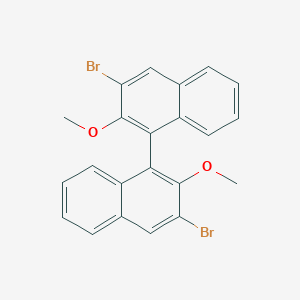

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUKDIMHCCQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75714-60-2, 75714-59-9 | |

| Record name | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75714-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a chiral organic compound that belongs to the axially chiral binaphthyl family. These compounds are of significant interest in the fields of asymmetric synthesis and materials science due to their unique, sterically hindered, and well-defined three-dimensional structure. This technical guide provides a comprehensive overview of the known physical properties of this compound, compiled from various sources. The information presented herein is intended to support researchers in its application, particularly as a chiral ligand in asymmetric catalysis.

Chemical Structure and Identifiers

The structure of this compound is characterized by two naphthalene ring systems linked by a C-C single bond, with bromine and methoxy substituents at the 3,3' and 2,2' positions, respectively. The "R" designation refers to the axial chirality of the molecule.

| Identifier | Value |

| IUPAC Name | (R)-3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene |

| CAS Number | 75714-59-9[1][2] |

| Molecular Formula | C₂₂H₁₆Br₂O₂[1][2] |

| Molecular Weight | 472.17 g/mol [1][2] |

| SMILES String | COc1c(Br)cc2ccccc2c1-c3c(OC)(Br)cc4ccccc34[1] |

| InChI Key | DFTUKDIMHCCQIT-UHFFFAOYSA-N[1] |

Quantitative Physical Properties

The following table summarizes the available quantitative physical data for this compound. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Melting Point | 185 °C | ChemicalBook[3] |

| Boiling Point | 468.4±40.0 °C (Predicted) | ChemicalBook[3] |

| Appearance | Lumps, powder, or crystals | Sigma-Aldrich[1] |

| Purity (HPLC) | ≥95.0% or ≥98.0% | Sigma-Aldrich[1] |

| Optical Purity (ee) | ≥98.0% | Sigma-Aldrich[1] |

| Optical Rotation | Data not available | |

| Solubility | Data not available | |

| Crystal Structure | Data not available |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR Spectrum: A proton nuclear magnetic resonance (¹H NMR) spectrum is available for this compound, which can be used to confirm its chemical structure.[4]

-

¹³C NMR Spectrum: While not directly found, ¹³C NMR would be a standard technique for characterizing the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, such as C-O, C-Br, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Experimental Protocols

-

Resolution of Racemic BINOL: Starting with racemic BINOL, the (R)-enantiomer is isolated through classical resolution techniques or by using a chiral resolving agent.

-

Methylation: The hydroxyl groups of (R)-BINOL are methylated to form (R)-2,2'-dimethoxy-1,1'-binaphthyl. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

-

Bromination: The final step is the regioselective bromination at the 3 and 3' positions. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure selective disubstitution.

Characterization Protocol:

Following synthesis, the product would be purified, typically by column chromatography and/or recrystallization. The identity and purity of the compound would be confirmed using the spectroscopic methods mentioned in Section 4, along with High-Performance Liquid Chromatography (HPLC) to determine both chemical and enantiomeric purity.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. The axial chirality of the binaphthyl backbone creates a well-defined chiral environment around the metal center, which can induce high stereoselectivity in the formation of a chiral product.

The general workflow for its application is as follows:

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. As it is a brominated aromatic compound, it should be considered potentially harmful if inhaled, ingested, or if it comes into contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis. While a complete dataset of its physical properties is not fully available in the public domain, the information provided in this guide offers a solid foundation for its use in research and development. Further experimental investigation is warranted to fully characterize its physical properties, such as optical rotation, solubility, and crystal structure, which would further enhance its utility in the scientific community.

References

An In-depth Technical Guide to (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a chiral organic compound that has garnered significant interest in the field of asymmetric synthesis. Its rigid binaphthyl backbone and defined stereochemistry make it a valuable precursor and ligand for the development of chiral catalysts and materials. This technical guide provides a comprehensive overview of its structure, synthesis, and applications, with a focus on experimental details and quantitative data.

Core Molecular Structure and Properties

This compound is a derivative of 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric catalysis. The key structural features include a binaphthyl system with axial chirality arising from restricted rotation around the C1-C1' bond. The hydroxyl groups of the parent BINOL are methylated, and the 3 and 3' positions are substituted with bromine atoms.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1] |

| Molecular Weight | 472.17 g/mol | [1] |

| CAS Number | 75714-59-9 | [1] |

| Appearance | Lumps | [1] |

| Optical Purity | ≥98.0% enantiomeric excess | [1] |

| Purity | ≥95.0% (HPLC) | [1] |

| SMILES String | COc1c(Br)cc2ccccc2c1-c3c(OC)c(Br)cc4ccccc34 | [1] |

| InChI Key | DFTUKDIMHCCQIT-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound is not achieved by direct bromination of (R)-2,2'-dimethoxy-1,1'-binaphthyl, as electrophilic substitution on the binaphthyl core preferentially occurs at the 6,6'-, 5,5'-, or 4,4'-positions.[2] The established and regioselective method for introducing substituents at the 3,3'-positions is through an ortho-lithiation strategy.[2] This involves the deprotonation of the positions adjacent to the methoxy groups using a strong organolithium base, followed by quenching the resulting dianion with an electrophilic bromine source.

A plausible synthetic pathway, based on established methodologies for 3,3'-functionalization of BINOL derivatives, is outlined below.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol (Based on related literature procedures)

Step 1: Synthesis of (R)-2,2'-Dimethoxy-1,1'-binaphthyl

This initial step involves the methylation of the hydroxyl groups of (R)-BINOL.

-

Reagents and Equipment:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., acetone, THF, DMF)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography setup)

-

-

Procedure:

-

Dissolve (R)-BINOL in the chosen solvent in a round-bottom flask.

-

Add the base and stir the mixture.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-2,2'-dimethoxy-1,1'-binaphthyl.

-

Step 2: Synthesis of this compound

This step involves the key ortho-lithiation and subsequent bromination.

-

Reagents and Equipment:

-

(R)-2,2'-Dimethoxy-1,1'-binaphthyl

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Bromine (Br₂) or another electrophilic bromine source (e.g., 1,2-dibromoethane)

-

Schlenk line or glovebox for inert atmosphere techniques

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve (R)-2,2'-dimethoxy-1,1'-binaphthyl in anhydrous diethyl ether or THF in a Schlenk flask.

-

Add TMEDA to the solution.

-

Cool the mixture and slowly add n-butyllithium.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 24 hours) to ensure complete dilithiation.

-

Cool the resulting solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of bromine in a suitable solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, data for related compounds and information from commercial suppliers can provide an expected profile.

| Spectroscopy | Expected Data/Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy protons around δ 3.5-4.0 ppm. The exact chemical shifts and coupling constants will be influenced by the bromine substitution. |

| ¹³C NMR | Signals for the aromatic carbons, with those directly attached to bromine appearing at a characteristic chemical shift. A signal for the methoxy carbons around δ 55-65 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (472.17 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |

Applications in Asymmetric Catalysis

This compound serves as a valuable chiral ligand and precursor in asymmetric catalysis. The bromine atoms at the 3,3'-positions can be further functionalized, for example, through cross-coupling reactions, to introduce other groups that can fine-tune the steric and electronic properties of the resulting ligand. These modified ligands can then be used to create highly effective chiral catalysts for a variety of enantioselective transformations.

While specific catalytic data for the unmodified this compound is not extensively reported in readily accessible literature, the broader class of 3,3'-disubstituted BINOL derivatives has been successfully employed in numerous reactions.

| Reaction Type | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Aldol Reaction | 3,3'-Disubstituted BINOL-derived Zr catalyst | Silyl ketene acetal and aryl imine | High | High |

| Asymmetric Diels-Alder Reaction | 3,3'-Disubstituted BINOL-derived catalyst | Various dienes and dienophiles | Good to High | Good to Excellent |

| Asymmetric Hydrophosphonylation | 3,3'-Disubstituted BINOL-modified lanthanum alkoxides | Aldehydes | Good to High | Moderate to High |

The data in the table above is representative of the performance of 3,3'-disubstituted BINOL derivatives in general and highlights the potential of this compound as a platform for developing novel asymmetric catalysts.

Logical Workflow for Catalyst Development

The utility of this compound in drug development and research often lies in its role as a scaffold for creating more complex chiral ligands and catalysts. The following diagram illustrates a typical workflow.

Caption: A typical workflow for developing chiral catalysts.

Conclusion

This compound is a synthetically accessible and highly versatile chiral building block. Its true value lies in its potential as a scaffold for the creation of a diverse array of chiral ligands and catalysts. The ability to selectively functionalize the 3,3'-positions allows for the systematic tuning of catalyst properties, making it a powerful tool for researchers and professionals in the fields of asymmetric synthesis and drug development. This guide provides the foundational knowledge required to effectively utilize this important chiral molecule in the pursuit of novel and efficient synthetic methodologies.

References

In-Depth Technical Guide on (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: Properties, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ligand (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a derivative of the well-established 1,1'-bi-2-naphthol (BINOL) scaffold. This document details its molecular properties, provides a representative synthetic protocol, and explores its application in asymmetric synthesis, a critical technology in modern drug development.

Core Molecular Data

This compound is a non-planar, axially chiral molecule. The restricted rotation around the C1-C1' bond between the two naphthalene rings gives rise to its stable atropisomerism. This chirality is the basis for its utility as a ligand in enantioselective catalysis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | [1] |

| Molecular Weight | 472.17 g/mol | [1] |

| Appearance | Lumps | [1] |

| Enantiomeric Excess | ≥98.0% | [1] |

| Assay (HPLC) | ≥95.0% | [1] |

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. A detailed breakdown is provided in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 22 | 12.011 | 264.242 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 472.176 |

Synthesis of this compound: An Experimental Protocol

Step 1: Protection of (R)-BINOL

The hydroxyl groups of (R)-BINOL are first protected to prevent side reactions in the subsequent steps. A common protecting group for this purpose is the methoxymethyl (MOM) group.

Reaction: (R)-1,1'-bi-2-naphthol + Chloromethyl methyl ether → (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

Experimental Protocol:

-

A solution of (R)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous dichloromethane is cooled in an ice bath.

-

N,N-Diisopropylethylamine (DIPEA) (3.5 eq) is added to the suspension.

-

Chloromethyl methyl ether (MOM-Cl) (3.8 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 19 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 1 M HCl and 5% NaHCO₃, then dried over Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl.[2]

Step 2: Ortho-Lithiation and Bromination

The protected (R)-BINOL derivative undergoes ortho-lithiation at the 3 and 3' positions, followed by quenching with a bromine source.

Reaction: (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl + n-BuLi → Intermediate Dilithio Species Intermediate Dilithio Species + Br₂ → (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Note: The following is a generalized procedure based on similar transformations.

Experimental Protocol:

-

A solution of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

A solution of bromine (Br₂) in anhydrous THF (2.5 eq) is added dropwise at -78 °C.

-

The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Deprotection

The protecting groups are removed to yield the final product.

Reaction: (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl + Acid → (R)-3,3'-Dibromo-2,2'-dihydroxy-1,1'-binaphthyl

Note: This step would be followed by methylation to obtain the title compound.

Experimental Protocol:

-

The protected dibromo-BINOL derivative is dissolved in a suitable solvent system, such as a mixture of THF and methanol.

-

A strong acid, such as concentrated HCl, is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is cooled, neutralized with a base (e.g., NaHCO₃), and the product is extracted.

-

The crude diol is then methylated using a reagent like dimethyl sulfate in the presence of a base to afford this compound.

Application in Asymmetric Synthesis: A Workflow for Drug Intermediate Synthesis

BINOL-derived ligands, such as this compound, are instrumental in the asymmetric synthesis of chiral molecules, which are often key intermediates in the production of pharmaceuticals. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the binaphthyl core, which in turn influences the enantioselectivity of the catalyzed reaction.

The following diagram illustrates a generalized workflow for the application of a chiral BINOL-derived ligand in the asymmetric synthesis of a drug intermediate.

This workflow highlights the central role of the chiral ligand in creating an asymmetric environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the desired product. This is a fundamental strategy in modern pharmaceutical development to produce single-enantiomer drugs, thereby improving efficacy and reducing potential side effects associated with the unwanted enantiomer. The choice of the specific BINOL derivative, metal precursor, and reaction conditions are critical for achieving high yields and enantioselectivities.

References

Atropisomeric Chirality in Binaphthyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a cornerstone of modern asymmetric synthesis and drug design. Among the most privileged scaffolds exhibiting this phenomenon are the 1,1'-binaphthyl derivatives, notably BINOL (1,1'-bi-2-naphthol) and its phosphine counterpart, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Due to a significant steric barrier hindering the rotation around the C1-C1' bond, these molecules exist as stable, non-interconverting enantiomers. This inherent, well-defined three-dimensional structure makes them exceptionally effective as chiral ligands and catalysts, enabling the synthesis of single-enantiomer pharmaceutical compounds with high precision and efficiency. This guide provides an in-depth technical overview of the core principles of binaphthyl atropisomerism, detailed experimental protocols for their synthesis and resolution, and a summary of their application in asymmetric catalysis, supported by quantitative performance data.

Core Concepts of Atropisomeric Chirality

Atropisomerism is derived from the Greek a (not) and tropos (turn), signifying stereoisomers that result from hindered rotation around a single bond. In binaphthyl derivatives, the bulky substituents at the 2,2' positions and the hydrogen atoms at the 8,8' positions of the two naphthalene rings create significant steric repulsion. This repulsion establishes a high-energy barrier to rotation around the pivotal C1-C1' bond, making the separation of individual enantiomers possible.[1]

The chirality is not centered on an atom but along the axis of the bond. The dihedral angle between the two naphthyl planes in BINAP is approximately 90°, creating a rigid, C₂-symmetric chiral environment.[1] This fixed spatial arrangement is crucial for inducing stereoselectivity in chemical reactions.

Classification of Atropisomeric Stability

The stability of atropisomers is critical, especially in drug development, as unstable isomers could racemize under physiological conditions. Atropisomers are often classified based on their half-life (t₁/₂) of racemization at a given temperature (e.g., 37 °C), a system proposed by LaPlante.[2][3]

-

Class 1 (t₁/₂ < 60 s): Rapidly interconverting and considered conformationally flexible.

-

Class 2 (60 s < t₁/₂ < 4.5 years): Possess intermediate stability.

-

Class 3 (t₁/₂ > 4.5 years): Conformationally locked and stable enough for development as single stereoisomers.[2]

Binaphthyl derivatives like BINOL and BINAP fall into Class 3, with high rotational barriers ensuring their optical stability.

Quantitative Data

The stability and catalytic efficiency of binaphthyl derivatives are quantifiable. The rotational barrier indicates stereochemical stability, while the enantiomeric excess (ee) achieved in reactions measures catalytic performance.

Rotational Barriers

The energy barrier to racemization is highly dependent on the nature and position of substituents. Bulky groups at the 2,2' positions significantly increase the rotational barrier.

Table 1: Calculated Rotational Barriers for 2,2'-Disubstituted 1,1'-Binaphthyls

| Substituent (R) at 2,2' | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| -H | 19.5 | [4] |

| -F | 36.5 | [4] |

| -OH (BINOL) | 39.3 | [4] |

| -CN | 40.9 | [4] |

| -NO₂ | 41.1 | [4] |

| -NH₂ | 42.2 | [4] |

| -Ph | 43.5 | [4] |

| -P(Ph)₂ (in BINAP) | ~49.4 |[4] |

Data derived from computational studies (B3LYP/6-311+G level).*[4]

Performance in Asymmetric Catalysis

BINAP and BINOL-derived ligands are instrumental in numerous asymmetric reactions. The tables below summarize their performance in two key transformations.

Table 2: Performance of Ru-BINAP Complexes in Asymmetric Hydrogenation of Ketones

| Substrate (Ketone) | Ligand | Yield (%) | ee (%) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Acetophenone | (R)-BINAP | >95 | 86 | (R) | [5] |

| Acetophenone | (S,S)-1 / (R,R)-DPEN* | >95 | 90 | (S) | [5] |

| 2'-Chloroacetophenone | (S,S)-1 / (R,R)-DPEN* | >95 | >99 | (S) | [5] |

| 2-Acetylthiophene | (S,S)-1 / (R,R)-DPEN* | >95 | >90 | (S) | [5] |

| Methyl acetoacetate | (R)-BINAP | 100 | 99 | (R) | [6] |

| Dimethyl itaconate | (R)-BINAP | >99 | 99 | (R) | [7] |

*Comparative ligand system: Ru complex with (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane and (R,R)-DPEN.

Table 3: Performance of BINOL-Derived Catalysts in Asymmetric Diels-Alder Reactions

| Diene | Dienophile | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Acrolein | (R)-VAPOL-AlEt₂Cl | 95 | 94 (exo) | [8] |

| Cyclopentadiene | Acrolein | (R)-BINOL-AlEt₂Cl | 96 | 13 (exo) | [8] |

| Danishefsky's Diene | Benzaldehyde | (R)-H₄-BINOL-MgBu₂ | 91-99 | 99 | [9] |

| Cyclohexenone | N-PMP-benzaldimine | (R)-H₈-BINOL Phosphoric Acid | 81 | 82 | [10] |

*VAPOL and VANOL are vaulted biaryl ligands that often show superior performance to BINOL in specific reactions.[8]

Experimental Protocols

The synthesis and resolution of binaphthyls are critical skills for chemists in this field. The following protocols outline the key procedures to obtain enantiomerically pure BINAP.

Protocol 1: Synthesis of Racemic (±)-BINOL via Oxidative Coupling

This procedure uses iron(III) chloride as an oxidant to couple two molecules of 2-naphthol.

-

Materials:

-

2-Naphthol (2.88 g, 20 mmol)

-

Anhydrous Iron(III) Chloride (FeCl₃) (0.7 g, 4.3 mmol)

-

Deionized Water

-

Toluene

-

Mortar and Pestle

-

-

Procedure:

-

In an agate or porcelain mortar, combine 2-naphthol and FeCl₃.

-

Add 2-3 drops of water to initiate the reaction.

-

Grind the mixture thoroughly with the pestle for approximately 20-30 minutes. The mixture will become sticky and turn dark.

-

Allow the reaction mixture to stand for 2 hours, with occasional grinding.

-

Transfer the solid to a flask, add 50 mL of water, and boil the suspension to remove unreacted 2-naphthol and inorganic salts.

-

Filter the hot suspension and wash the solid residue with hot water.

-

The crude solid is purified by recrystallization from hot toluene to yield racemic BINOL as a white crystalline solid.[7]

-

Protocol 2: Resolution of Racemic (±)-BINOL

This classical resolution relies on the formation of a diastereomeric inclusion complex between one enantiomer of BINOL and a chiral resolving agent.

-

Materials:

-

Racemic (±)-BINOL (10.0 g, 34.9 mmol)

-

N-benzylcinchonidinium chloride (7.5 g, 17.5 mmol, 0.5 equiv)

-

Methanol (MeOH), hot

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve racemic BINOL and N-benzylcinchonidinium chloride in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature. The complex of (R)-BINOL with the resolving agent will selectively precipitate.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol. This solid contains the enriched (R)-BINOL complex.

-

The mother liquor is now enriched with (S)-BINOL. Concentrate the mother liquor under reduced pressure.

-

To isolate (S)-BINOL, dissolve the residue from the mother liquor in ethyl acetate (100 mL).

-

Wash the organic layer with 1 M HCl (2 x 50 mL) to remove the resolving agent, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched (S)-BINOL.

-

The enantiomeric excess (ee) should be determined by chiral HPLC analysis. The (R)-BINOL can be recovered from its complex by a similar acid-base workup.[4][11]

-

Protocol 3: Synthesis of (S)-BINAP from (S)-BINOL

This two-step procedure converts the hydroxyl groups into triflates, which are excellent leaving groups for the subsequent nickel-catalyzed phosphination.[12]

-

Step A: Synthesis of (S)-BINOL Bistriflate

-

Materials:

-

(S)-BINOL (5.0 g, 17.5 mmol)

-

Anhydrous Pyridine (10 mL)

-

Anhydrous Dichloromethane (DCM) (100 mL)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (7.3 mL, 43.7 mmol)

-

-

Procedure:

-

Dissolve (S)-BINOL in anhydrous DCM and pyridine in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Slowly add Tf₂O dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude bistriflate, which can be purified by column chromatography.

-

-

-

Step B: Nickel-Catalyzed Phosphination

-

Materials:

-

(S)-BINOL Bistriflate (from Step A)

-

Diphenylphosphine (Ph₂PH)

-

[NiCl₂(dppe)] (catalyst)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (base)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, heat a solution of [NiCl₂(dppe)] (5 mol%) and Ph₂PH (1.25 equiv) in anhydrous DMF to 100 °C for 30 minutes.

-

Add DABCO (4 equiv) and a solution of the (S)-BINOL bistriflate (1 equiv) in DMF.

-

Maintain the temperature at 100 °C and monitor the reaction by TLC or ³¹P NMR. The reaction typically requires 24-48 hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., toluene or EtOAc).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by crystallization or column chromatography to yield (S)-BINAP as a white solid.[12]

-

-

Resolution Strategies and Catalytic Mechanisms

Kinetic Resolution vs. Dynamic Kinetic Resolution (DKR)

Resolution of racemates is a key strategy for accessing enantiopure materials. Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. However, its maximum theoretical yield is 50% for the recovered starting material and 50% for the product.

Dynamic Kinetic Resolution (DKR) overcomes this limitation by coupling the resolution with an in situ racemization of the starting material. This allows the less reactive enantiomer to continuously convert into the more reactive one, enabling a theoretical yield of up to 100% for a single enantiomeric product.

Generalized Asymmetric Catalytic Cycle

The efficacy of BINAP and BINOL ligands lies in their ability to form a chiral complex with a metal center. This complex then coordinates with the prochiral substrate in a specific orientation, forcing the subsequent reaction (e.g., hydride addition in hydrogenation) to occur on one face of the substrate, leading to the preferential formation of one enantiomer.

Conclusion

Atropisomeric binaphthyl derivatives represent a class of chiral ligands whose impact on asymmetric synthesis is profound and far-reaching. Their high rotational stability, modular synthesis, and the well-defined chiral environment they create have made them indispensable tools for researchers in academia and industry. From the large-scale production of pharmaceuticals to the development of novel materials, the principles of atropisomerism embodied by BINOL and BINAP continue to drive innovation, enabling the precise and efficient construction of complex chiral molecules. A thorough understanding of their synthesis, resolution, and catalytic behavior is essential for any professional engaged in the field of stereoselective chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. BINOL and Derivatives [sigmaaldrich.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Physicochemical Profile of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral organic compound often utilized in asymmetric synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid at room temperature. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75714-59-9 | |

| Molecular Formula | C₂₂H₁₆Br₂O₂ | |

| Molecular Weight | 472.17 g/mol | |

| Appearance | Lumps/Solid | |

| Optical Purity | ≥98.0% enantiomeric excess | |

| Assay | ≥95.0% (HPLC) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 - 7.8 | m | 4H | Ar-H |

| ~ 7.6 - 7.2 | m | 4H | Ar-H |

| ~ 7.0 | s | 2H | Ar-H (H-4, H-4') |

| ~ 3.8 | s | 6H | OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-O |

| ~ 135 - 120 | Ar-C |

| ~ 115 | C-Br |

| ~ 60 | OCH₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 470.95 | ~50% | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 472.95 | ~100% | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 474.95 | ~50% | [M]⁺ (with ⁸¹Br, ⁸¹Br) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2840 | C-H stretch | Methoxy |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl ether |

| 800 - 600 | C-Br stretch | Aryl bromide |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions characteristic of the naphthalene chromophore.

Table 5: Predicted UV-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| ~ 230 - 250 | Dichloromethane or similar | π → π* transitions of the naphthalene rings |

| ~ 300 - 340 | Dichloromethane or similar | π → π* transitions of the naphthalene rings |

Experimental Protocols

Detailed below are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. A solution of the compound would be prepared in a suitable solvent such as acetonitrile or methanol and introduced into the spectrometer via direct infusion.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum would be measured using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound would be prepared in a UV-transparent solvent, such as dichloromethane or acetonitrile, in a quartz cuvette with a 1 cm path length. The spectrum would be scanned over a wavelength range of 200 to 800 nm.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chiral binaphthyl compound.

Enantiomeric Purity of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantiomeric purity of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, a chiral compound of significant interest in asymmetric synthesis. The document outlines the synthesis, chiral resolution, and analytical methodologies used to determine and ensure the high enantiomeric excess of this key chemical entity.

Compound Overview

This compound is a derivative of 1,1'-bi-2-naphthol (BINOL), a class of axially chiral compounds widely employed as ligands and catalysts in enantioselective synthesis. The stereochemical integrity of this compound is paramount to its efficacy in inducing chirality in chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₆Br₂O₂ |

| Molecular Weight | 472.17 g/mol |

| Appearance | Lumps or powder |

| CAS Number | 75714-59-9 |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves a multi-step process, beginning with the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

A common route to the racemic compound involves the oxidative coupling of 2-naphthol to form racemic BINOL. The hydroxyl groups of BINOL are then methylated to yield 2,2'-dimethoxy-1,1'-binaphthyl. Subsequent bromination at the 3 and 3' positions yields the desired racemic product.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. While various resolution techniques exist, diastereomeric salt formation is a classical and effective method.[1] This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as fractional crystallization due to their different physical properties.[2][3]

A general workflow for chiral resolution is depicted below:

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess (ee) is crucial for quality control and for understanding the efficacy of the chiral compound in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4]

Chiral HPLC Methodology

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereoselectively with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of binaphthyl derivatives.[5]

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Purity Determination

| Parameter | Condition |

| Column | Chiralpak® IA, IB, IC, or equivalent polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg of the compound in 1 mL of the mobile phase. |

Note: These are general parameters and may require optimization for specific instruments and columns.

Data Analysis

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Commercial sources typically specify an enantiomeric excess of ≥98.0% for this compound.

Experimental Protocols

General Procedure for the Synthesis of Racemic 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

-

Oxidative Coupling of 2-Naphthol: Racemic 1,1'-bi-2-naphthol (BINOL) is synthesized by the oxidative coupling of 2-naphthol using a suitable oxidizing agent, such as iron(III) chloride.

-

Methylation: The hydroxyl groups of the resulting racemic BINOL are methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield racemic 2,2'-dimethoxy-1,1'-binaphthyl.

-

Bromination: The racemic 2,2'-dimethoxy-1,1'-binaphthyl is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to afford racemic 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.

General Procedure for Chiral Resolution

-

Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent and treated with an equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure chiral acid or base).

-

Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. This process may need to be repeated several times to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: The separated diastereomer is then treated with an acid or base to liberate the desired enantiomer of 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.

Chiral HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the determination of enantiomeric excess using chiral HPLC.

Conclusion

The enantiomeric purity of this compound is a critical parameter that dictates its performance in asymmetric catalysis. Through careful synthesis, effective chiral resolution, and rigorous analytical characterization by chiral HPLC, a high enantiomeric excess of this valuable compound can be reliably achieved and verified. This guide provides the foundational knowledge for researchers and professionals working with this and related chiral binaphthyl derivatives.

References

- 1. RhIII -Catalyzed Asymmetric Transfer Hydrogenation of α-Methoxy β-Ketoesters through DKR in Water: Toward a Greener Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. hplc.eu [hplc.eu]

A Deep Dive into BINOL-Derived Chiral Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, application, and mechanistic intricacies of 1,1'-bi-2-naphthol (BINOL)-derived chiral ligands in modern asymmetric catalysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal class of chiral molecules.

Introduction: The Privileged Scaffold of Asymmetric Catalysis

1,1'-Bi-2-naphthol, or BINOL, is a cornerstone in the field of asymmetric catalysis. Its unique C2-symmetric, axially chiral structure, arising from restricted rotation around the C-C bond connecting the two naphthyl rings, provides a well-defined and highly effective chiral environment for a vast array of chemical transformations.[1][2] The versatility of the BINOL scaffold allows for fine-tuning of its steric and electronic properties through substitution at various positions on the naphthyl rings, leading to a large family of derivatives with tailored catalytic activities.[3][4]

This guide will delve into the synthesis of these crucial ligands, their diverse applications in asymmetric catalysis with a focus on quantitative performance data, and the underlying mechanistic principles that govern their remarkable stereoselectivity.

Synthesis of BINOL-Derived Chiral Ligands

The preparation of enantiomerically pure BINOL and its derivatives is a critical first step for their use in asymmetric catalysis. The primary methods for their synthesis can be broadly categorized into two main approaches: the asymmetric oxidative coupling of 2-naphthols and the modification of the pre-existing BINOL scaffold.[3]

A prevalent method for synthesizing BINOL involves the oxidative coupling of two 2-naphthol units, often facilitated by metal catalysts.[3] For instance, the use of copper complexes with chiral ligands has proven effective in achieving high enantioselectivity.

Asymmetric Oxidative Coupling

The enantioselective oxidative coupling of 2-naphthol and its derivatives is a direct and efficient route to chiral BINOLs. This transformation is often catalyzed by metal complexes, where the choice of the metal and the chiral ligand is crucial for achieving high yields and enantiomeric excesses (ee).

A notable example involves the use of a copper catalyst prepared in situ from a ligand synthesized by the fusion of chelating picolinic acid with substituted BINOLs and CuI. This system has been successfully employed in the asymmetric oxidative coupling of 2-naphthols, affording 6,6'-disubstituted (R)-BINOLs with yields of up to 89% and excellent enantioselectivities of up to 96% ee.[5] Another efficient system utilizes a chiral 1,5-N,N-bidentate ligand based on a spirocyclic pyrrolidine oxazoline skeleton in conjunction with CuBr to couple 2-naphthols, yielding (S)-BINOL derivatives with high enantioselectivity (up to 99% ee) and good yields (up to 87%).[5]

Iron complexes have also been employed for this purpose. For example, an iron complex generated in situ from Fe(ClO4)2 and a bisquinolyldiamine ligand has been used for the asymmetric oxidative homo-coupling of 2-naphthols, leading to (S)-BINOL derivatives with excellent yields (up to 99%) and enantiomeric excesses of up to 81%.[5]

Modification of the BINOL Scaffold

Another powerful strategy for accessing a diverse range of BINOL-derived ligands is the regioselective modification of the parent BINOL structure.[3] This allows for the introduction of various functional groups at specific positions on the binaphthyl core, thereby tuning the steric and electronic properties of the resulting ligand.

Common modifications include substitutions at the 3,3'-, 4,4'-, 5,5'-, 6,6'-, and 7,7'-positions. For instance, substituents at the 3,3'-positions are typically introduced by treating a protected BINOL with an organolithium reagent, followed by reaction with an electrophile.[3] The 6,6'-positions are often modified starting from the commercially available 6,6'-dibromo-1,1'-bi-2-naphthol, which can be prepared by the electrophilic aromatic bromination of BINOL.[3]

These modifications have led to the development of a vast library of BINOL ligands with tailored properties for specific catalytic applications.

Applications in Asymmetric Catalysis

BINOL-derived chiral ligands have been successfully applied in a wide range of asymmetric transformations, demonstrating their versatility and efficacy. In combination with various metal centers, they form powerful catalysts for reactions such as hydrogenation, carbon-carbon bond formation, and oxidation reactions.

Asymmetric Hydrogenation

BINOL-derived bisphosphorus ligands have shown exceptional performance in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. For example, novel ortho-substituted BINOL-derived bisphosphorus ligands, o-BINAPO and o-NAPHOS, synthesized from (S)-BINOL, have achieved excellent enantioselectivities of up to 99% ee.[6][7]

Carbon-Carbon Bond Forming Reactions

BINOL-derived ligands are extensively used in various carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich-type reactions.[8] Linked-BINOLs, which are a type of semi-crown ether, are particularly effective in these transformations due to their flexibility and ability to coordinate with a variety of metal ions such as Ga³⁺, Li⁺, Zn²⁺, In³⁺, La³⁺, and Y³⁺.[8] The flexible linker containing a heteroatom plays a crucial role in creating a unique chiral environment.[8]

Table 1: Performance of Linked-BINOL Ligands in Asymmetric Reactions [8]

| Reaction Type | Metal Ion | Substrate | Yield (%) | ee (%) |

| Epoxide Opening | Ga³⁺ | Cyclohexene oxide | - | - |

| Michael Reaction | Li⁺ | Chalcone | - | - |

| Direct Aldol Reaction | Zn²⁺ | Acetone + Benzaldehyde | - | - |

| Direct Michael Reaction | La³⁺ | Hydroxyketone + Methyl vinyl ketone | - | - |

| Direct Mannich-type Reaction | Y³⁺ | Hydroxyketone + N-acylpyrrole | - | - |

Note: Specific yield and ee values were not provided in the summarized source material, but the linked-BINOLs were reported to be effective.

Asymmetric Borane Reduction of Ketones

Modified BINOL ligands have been utilized in the aluminum-catalyzed asymmetric borane reduction of aromatic ketones. For instance, (R)-H8-BINOL has been shown to induce an enantiomeric excess of 71% with a 95% yield in the reduction of acetophenone.[3]

Table 2: Performance of BINOL Derivatives in Asymmetric Borane Reduction of Aromatic Ketones [3]

| Ligand | Yield (%) | ee (%) |

| (R)-BINOL | 97 | 60 |

| (R)-3,3'-disubstituted BINOL (185a) | 94 | 46 |

| (R)-3,3'-disubstituted BINOL (87) | 97 | 10 |

| (R)-H8-BINOL | 95 | 71 |

Mechanistic Insights

The mechanism of stereochemical induction by BINOL-metal complexes is a subject of ongoing research. While the precise interactions can be complex and varied, a common theme is the formation of a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach.

One proposed mechanism is the "chiral-at-metal" concept, where the BINOL ligand induces chirality at the metal center itself.[9] Theoretical calculations have suggested that in the BINOL-aluminum-catalyzed asymmetric hydroboration of heteroaryl ketones, an octahedral stereogenic-at-metal aluminum alkoxide species is the key catalytic intermediate.[9] This intermediate promotes the stereo-determining hydroboration step through a ligand-assisted hydride transfer.[9]

Bifunctional catalysis is another important mechanistic paradigm, particularly with linked-BINOLs.[8] In this model, the metal center acts as a Lewis acid to activate the electrophile, while another functional group on the ligand, often a Lewis base, activates the nucleophile, leading to a highly organized transition state.

Experimental Protocols

General Procedure for Rh(I)-catalyzed Asymmetric Hydrogenation of Functionalized Olefins using o-BINAPO or o-NAPHOS[6][7]

A detailed experimental protocol for this specific reaction was not available in the provided search results. However, a general procedure for such a reaction would typically involve the following steps:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral BINOL-derived phosphine ligand (e.g., o-BINAPO or o-NAPHOS) are dissolved in a suitable degassed solvent (e.g., dichloromethane or toluene). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

Hydrogenation Reaction: The substrate (a functionalized olefin) is dissolved in a degassed solvent in a high-pressure autoclave. The pre-formed catalyst solution is then added to the autoclave.

-

Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for the required time.

-

Work-up and Analysis: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the product. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Synthesis of 3,3'-Disubstituted BINOLs[3]

A general two-step protocol for the synthesis of 3,3'-disubstituted BINOLs is as follows:

-

Protection and Lithiation: The hydroxyl groups of BINOL are first protected, for example, as methoxymethyl (MOM) ethers. The protected BINOL is then dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. An organolithium reagent (e.g., n-butyllithium) is then added dropwise to effect ortho-lithiation at the 3 and 3' positions.

-

Electrophilic Quench: The desired electrophile is then added to the reaction mixture to quench the dilithiated species. The reaction is allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Deprotection: The protecting groups are then removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers) to yield the 3,3'-disubstituted BINOL derivative. The product is then purified by crystallization or column chromatography.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of BINOL Derivatives

Caption: General strategies for the synthesis of BINOL-derived chiral ligands.

Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Bifunctional Catalysis Mechanism

Caption: Conceptual workflow of bifunctional catalysis by a linked-BINOL complex.

Conclusion

BINOL-derived chiral ligands represent a class of exceptionally versatile and powerful tools in the field of asymmetric synthesis. Their modular nature, allowing for systematic tuning of their steric and electronic properties, has led to the development of highly effective catalysts for a broad spectrum of chemical reactions. The ongoing exploration of novel BINOL derivatives and a deeper understanding of their mechanistic intricacies continue to push the boundaries of asymmetric catalysis, enabling the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries. For researchers in these fields, a thorough understanding of BINOL chemistry is not just beneficial, but essential for the design and development of innovative synthetic methodologies.

References

- 1. Asymmetric Synthesis of BINOL Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Induction: A Technical Guide to the Theoretical Basis of Binaphthyls in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The axially chiral 1,1'-binaphthyl scaffold represents a cornerstone in the field of asymmetric catalysis. Its unique, sterically demanding, and tunable C₂-symmetric framework has been instrumental in the development of highly effective chiral ligands and organocatalysts. This technical guide provides an in-depth exploration of the theoretical underpinnings of chiral induction with binaphthyl derivatives, focusing on the principles of atropisomerism, the mechanisms of stereochemical communication, and the practical application of these principles in asymmetric synthesis. Quantitative data from seminal studies are presented for comparative analysis, and detailed experimental protocols for key transformations are provided. Furthermore, this guide employs visualizations of critical reaction pathways and logical relationships to facilitate a deeper understanding of the structure-activity relationships that govern this powerful class of chiral inducers.

Core Principles: Atropisomerism and the Binaphthyl Scaffold

The efficacy of binaphthyl derivatives in asymmetric catalysis originates from their distinct form of stereoisomerism known as atropisomerism. Unlike central chirality, which arises from a stereogenic center, atropisomerism results from hindered rotation around a single bond. In the case of 1,1'-binaphthyls, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings creates a significant energy barrier to rotation around the C1-C1' bond. This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers (enantiomers), which can be isolated and utilized as a source of chirality.[1]

The dihedral angle between the two naphthalene rings is a critical parameter that defines the chiral pocket of the catalyst. This angle, which is typically around 90° in binaphthyl systems, can be fine-tuned by the introduction of substituents at various positions on the naphthyl rings. These modifications can alter both the steric and electronic properties of the resulting ligand or catalyst, thereby influencing its reactivity and enantioselectivity.[1]

Mechanisms of Chiral Induction

The transfer of chirality from the binaphthyl scaffold to the substrate occurs in the transition state of the reaction. The chiral binaphthyl derivative creates a three-dimensional asymmetric environment that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. The primary mechanisms of chiral induction can be broadly categorized as:

-

Steric Hindrance: The bulky substituents on the binaphthyl scaffold can physically block one face of the substrate, forcing the incoming reagent to approach from the less hindered face. This is a dominant factor in many binaphthyl-catalyzed reactions.

-

Electronic Effects: The electronic properties of the substituents on the binaphthyl rings can influence the electronic nature of the catalytic center. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity or basicity of the catalyst, thereby affecting its interaction with the substrate and the energy of the transition state.

-

Bifunctional Catalysis: In certain cases, particularly with organocatalysts like BINOL-derived phosphoric acids, the catalyst can act as both a Brønsted acid and a Lewis base. This dual activation allows for the simultaneous activation of both the electrophile and the nucleophile, organizing them within a highly ordered, chiral transition state.[2]

Key Binaphthyl Derivatives and Their Applications

BINOL (1,1'-Bi-2-naphthol)

BINOL is one of the most widely used and versatile binaphthyl derivatives. Its hydroxyl groups can be readily deprotonated to form binaphthoxide ligands for a variety of metals, or they can be derivatized to create a vast library of chiral ligands and organocatalysts.

Applications:

-

Lewis Acid Catalysis: BINOL-metal complexes (e.g., with Ti, Al, Zn) are powerful Lewis acid catalysts for a range of enantioselective reactions, including Diels-Alder reactions, aldol reactions, and the addition of organometallic reagents to carbonyl compounds.[3][4]

-

Brønsted Acid Catalysis: BINOL-derived phosphoric acids are highly effective Brønsted acid organocatalysts for reactions involving the activation of imines, such as Mannich reactions and transfer hydrogenations.[5]

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

BINAP is a seminal C₂-symmetric phosphine ligand that has had a profound impact on asymmetric catalysis, particularly in the field of hydrogenation. The phosphorus atoms of BINAP chelate to transition metals like ruthenium and rhodium, creating a chiral coordination sphere that directs the stereochemical outcome of the reaction.

Applications:

-

Asymmetric Hydrogenation: BINAP-ruthenium complexes are highly efficient catalysts for the asymmetric hydrogenation of a wide range of functionalized olefins and ketones, providing access to chiral alcohols, amines, and other valuable building blocks with excellent enantioselectivity.[6]

-

Carbon-Carbon Bond Forming Reactions: BINAP-palladium and -rhodium complexes are also used in a variety of enantioselective carbon-carbon bond-forming reactions, including Heck reactions and allylic alkylations.[7]

BINAM (1,1'-Binaphthyl-2,2'-diamine)

BINAM is a C₂-symmetric diamine that serves as a versatile scaffold for the synthesis of chiral ligands and organocatalysts. The amino groups can be readily functionalized to introduce a wide range of coordinating or catalytically active moieties.[8]

Applications:

-

Organocatalysis: BINAM-derived prolinamides are effective organocatalysts for asymmetric aldol and Michael reactions.[9]

-

Ligands for Transition Metals: BINAM derivatives can be used as ligands for various transition metals in a range of asymmetric transformations.[10]

Quantitative Data on Chiral Induction

The following tables summarize the performance of various binaphthyl-based catalysts in key asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Asymmetric Diethylzinc Addition to Aldehydes Catalyzed by BINOL Derivatives [3]

| Entry | Aldehyde | BINOL Derivative | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-BINOL | Toluene | 0 | 95 | 98 |

| 2 | Cyclohexanecarboxaldehyde | (R)-BINOL | Toluene | 0 | 92 | 97 |

| 3 | Cinnamaldehyde | (R)-BINOL | Toluene | 0 | 90 | 96 |

Table 2: Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts [11]

| Entry | Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl acetoacetate | (S)-Ru(OAc)₂(H₈-BINAP) | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |

| 2 | Ethyl acetoacetate | (S)-Ru(OAc)₂(H₈-BINAP) | 1000 | 100 | 25 | Methanol | 12 | >99 | 99 |

| 3 | Ethyl benzoylacetate | (R)-RuCl₂ (BINAP) | 1000 | 100 | 25 | Ethanol | 24 | >99 | 98 |

Table 3: Asymmetric Aldol Reaction Catalyzed by BINAM-Prolinamide [9]

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Neat | 25 | 24 | 95 | 95/5 | 99 |

| 2 | Acetone | 4-Chlorobenzaldehyde | 10 | Neat | 25 | 48 | 88 | - | 96 |

| 3 | Cyclopentanone | 2-Naphthaldehyde | 10 | Neat | 25 | 36 | 92 | 93/7 | 98 |

Experimental Protocols

Resolution of Racemic BINOL

This protocol describes a general method for the resolution of racemic BINOL using a chiral resolving agent.

-

Complex Formation: In a round-bottom flask, dissolve racemic BINOL (1.0 equiv) and a chiral resolving agent, such as N-benzylcinchonidinium chloride (1.0 equiv), in a suitable solvent (e.g., acetonitrile).

-

Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer of BINOL will preferentially crystallize.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of Enantiopure BINOL: Suspend the collected crystals in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1 M HCl). Stir vigorously until all solids have dissolved.

-

Extraction and Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched BINOL. The other enantiomer can be recovered from the mother liquor.

Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst[12]

-

Catalyst Preparation (in situ): In a glovebox, charge a pressure reactor with [RuCl₂(p-cymene)]₂ (1.0 equiv) and (S)-BINAP (2.2 equiv). Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add methyl acetoacetate (1000 equiv).

-

Hydrogenation: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 100 atm). Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by GC or TLC).

-

Work-up and Analysis: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The enantiomeric excess of the product, methyl 3-hydroxybutanoate, can be determined by chiral GC or HPLC analysis.

Visualizing Mechanisms and Workflows

Atropisomerism in Binaphthyls

Caption: Atropisomers of BINOL arising from hindered rotation.

Catalytic Cycle of BINOL-Phosphoric Acid in Imine Reduction[13]

Caption: Catalytic cycle for the reduction of an imine.

General Workflow for Asymmetric Catalysis with Binaphthyls

Caption: A logical workflow for asymmetric synthesis.

Conclusion

The theoretical principles governing chiral induction with binaphthyls are rooted in the unique structural features of their atropisomeric scaffold. The well-defined chiral pocket, tunable steric and electronic properties, and the potential for bifunctional activation have made binaphthyl derivatives indispensable tools in modern asymmetric synthesis. A thorough understanding of these core concepts is essential for the rational design of new catalysts and the optimization of existing methodologies. The quantitative data and experimental protocols provided in this guide serve as a practical resource for researchers aiming to leverage the power of binaphthyls in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. The continued exploration of this remarkable class of chiral inducers promises to yield even more powerful and selective catalysts in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. ethz.ch [ethz.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a chiral biaryl compound of significant interest in asymmetric synthesis and drug development. Its rigid C2-symmetric scaffold and functional handles at the 3 and 3' positions make it a valuable precursor for the synthesis of chiral ligands, catalysts, and complex molecular architectures. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this key intermediate, starting from the commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL). The synthesis involves a two-step sequence: the protection of the hydroxyl groups as methyl ethers, followed by a regioselective ortho-lithiation and subsequent bromination.

Applications

The this compound scaffold serves as a versatile building block in several areas of chemical research and development:

-

Asymmetric Catalysis: The bromine atoms can be readily displaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This allows for the synthesis of a diverse library of chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of pharmaceutical intermediates.

-

Chiral Recognition: The well-defined three-dimensional structure of derivatives of this compound makes them suitable for applications in chiral recognition and separation.

-

Materials Science: Incorporation of this chiral unit into polymers or metal-organic frameworks can impart unique chiroptical properties to the resulting materials.

-

Drug Discovery: The binaphthyl core is a privileged scaffold in medicinal chemistry. The ability to functionalize the 3 and 3' positions provides a pathway to novel drug candidates with defined stereochemistry.

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages:

-

Methylation of (R)-BINOL: Protection of the phenolic hydroxyl groups of (R)-BINOL is necessary to prevent unwanted side reactions during the subsequent lithiation step.

-

Ortho-lithiation and Bromination: A directed ortho-metalation approach is employed to selectively introduce bromine atoms at the 3 and 3' positions of the binaphthyl core.

Protocol 1: Synthesis of (R)-2,2'-Dimethoxy-1,1'-binaphthyl

This protocol details the methylation of (R)-BINOL, the precursor for the final product.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles | Purity |

| (R)-1,1'-Bi-2-naphthol ((R)-BINOL) | C₂₀H₁₄O₂ | 286.32 | 10.0 g | 34.9 mmol | >99% |

| Anhydrous Acetone | C₃H₆O | 58.08 | 200 mL | - | ACS grade |

| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 14.5 g | 105 mmol | >99% |

| Dimethyl Sulfate ((CH₃)₂SO₄) | C₂H₆O₄S | 126.13 | 8.8 g (6.6 mL) | 69.8 mmol | >98% |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1,1'-bi-2-naphthol (10.0 g, 34.9 mmol) and anhydrous acetone (200 mL).

-

Stir the mixture to dissolve the (R)-BINOL.

-

Add anhydrous potassium carbonate (14.5 g, 105 mmol) to the solution.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate (6.6 mL, 69.8 mmol) dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure (R)-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

Expected Yield: 90-95%

Protocol 2: Synthesis of this compound

This protocol describes the key transformation involving a directed ortho-lithiation followed by bromination.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Amount | Moles | Purity |

| (R)-2,2'-Dimethoxy-1,1'-binaphthyl | C₂₂H₁₈O₂ | 314.38 | 5.0 g | 15.9 mmol | >98% |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 150 mL | - | Anhydrous |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | 4.05 g (5.3 mL) | 34.9 mmol | >99%, anhydrous |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 13.9 mL | 34.9 mmol | 2.5 M in hexanes |